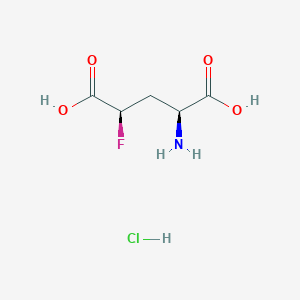

(2S,4R)-2-amino-4-fluoropentanedioicacidhydrochloride

Description

(2S,4R)-2-amino-4-fluoropentanedioicacidhydrochloride is a chiral amino acid derivative

Properties

IUPAC Name |

(2S,4R)-2-amino-4-fluoropentanedioic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FNO4.ClH/c6-2(4(8)9)1-3(7)5(10)11;/h2-3H,1,7H2,(H,8,9)(H,10,11);1H/t2-,3+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRDKPTKDQNTRMU-MUWMCQJSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(C(=O)O)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)[C@H](C(=O)O)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-2-amino-4-fluoropentanedioicacidhydrochloride typically involves the use of chiral starting materials and fluorination reagents. One common method includes the use of chiral auxiliaries to introduce the desired stereochemistry, followed by fluorination using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require low temperatures and inert atmospheres to prevent side reactions and degradation of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated synthesis platforms to maintain consistent reaction parameters and reduce the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-2-amino-4-fluoropentanedioicacidhydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a chiral building block in asymmetric synthesis, allowing chemists to create more complex molecules with specific stereochemical configurations.

- Chiral Auxiliary : It is employed as a chiral auxiliary in synthetic pathways to enhance the selectivity of reactions.

Biology

- Protein Folding Studies : The incorporation of this compound into peptides and proteins aids in the investigation of protein folding and stability due to its unique structural properties.

- Neurobiology Research : Its role in modulating glutamate receptors makes it a valuable tool in neurobiology studies, particularly concerning excitatory neurotransmission.

Medical Imaging and Cancer Diagnosis

The fluorinated derivative has significant applications in positron emission tomography (PET) imaging. Specifically, the radiolabeled version [18F]FSPG has been extensively studied for its ability to detect various cancers:

- Clinical Relevance : It has shown high sensitivity in detecting brain cancer, breast cancer, lung cancer, and hepatocellular carcinoma. Clinical trials indicate its effectiveness in identifying tumor metabolism and oxidative stress.

Case Study 1: Cancer Diagnosis

A study involving patients with advanced lung cancer demonstrated that PET imaging with [18F]FSPG provided superior sensitivity for detecting metastases compared to conventional imaging techniques. This highlights the compound's potential role in improving cancer diagnostics.

Case Study 2: Glioblastoma Multiforme

Another clinical trial assessed [18F]FSPG's utility in evaluating treatment responses in glioblastoma multiforme patients. The findings indicated a correlation between xCT expression levels and tumor progression, suggesting that the compound could be used to monitor therapeutic efficacy.

The pharmacokinetic profile indicates favorable absorption characteristics for (2S,4R)-2-amino-4-fluoropentanedioic acid. Initial toxicological studies suggest minimal toxicity at therapeutic doses; however, comprehensive toxicological evaluations are necessary to fully understand its safety profile.

Mechanism of Action

The mechanism of action of (2S,4R)-2-amino-4-fluoropentanedioicacidhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This can lead to the modulation of biochemical pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

(2S,4R)-2-Amino-4-fluoro-5-methoxy-5-oxopentanoic acid hydrochloride: Similar in structure but with an additional methoxy group, which can alter its chemical properties and biological activity.

(2S,4R)-4-Hydroxypiperidine-2-carboxylic acid hydrochloride: Contains a hydroxyl group instead of a fluorine atom, leading to different reactivity and applications.

Uniqueness

(2S,4R)-2-amino-4-fluoropentanedioicacidhydrochloride is unique due to its specific stereochemistry and the presence of a fluorine atom. This combination can enhance its stability, reactivity, and biological activity compared to other similar compounds .

Biological Activity

(2S,4R)-2-amino-4-fluoropentanedioic acid hydrochloride, also known as 4-fluoroglutamic acid, is an amino acid derivative that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its effects on neurotransmission, potential therapeutic applications, and synthesis.

Chemical Structure and Properties

The compound's structure features a fluorinated side chain that can influence its biological properties. The presence of the fluorine atom is known to enhance the lipophilicity and metabolic stability of compounds, which can be critical in drug design.

Neurotransmission Modulation

One of the primary areas of research surrounding (2S,4R)-2-amino-4-fluoropentanedioic acid hydrochloride is its role as a modulator of neurotransmission. Studies have indicated that this compound may act as a competitive antagonist at glutamate receptors, particularly the NMDA receptor subtype. This antagonistic action can have significant implications for conditions such as:

- Epilepsy : By inhibiting excessive glutamate signaling, it may reduce seizure activity.

- Neurodegenerative Diseases : Its modulation of excitotoxicity could be beneficial in diseases like Alzheimer's and Huntington's.

Synthesis and Derivatives

The synthesis of (2S,4R)-2-amino-4-fluoropentanedioic acid hydrochloride typically involves multi-step organic reactions. The incorporation of fluorine into the glutamic acid backbone can be achieved through:

- Fluorination Reactions : Utilizing reagents such as Selectfluor or N-fluoro-succinimide.

- Resolution Techniques : Enantiomerically pure forms can be obtained through chiral resolution methods.

The development of derivatives is also a key area of interest. Modifications to the amino or carboxylic groups can yield compounds with enhanced biological activities or altered pharmacokinetic profiles.

Case Studies and Research Findings

Several studies have highlighted the potential applications and effects of (2S,4R)-2-amino-4-fluoropentanedioic acid hydrochloride:

- Case Study 1 : A study investigating the effects on neuronal cultures demonstrated that treatment with the compound led to reduced excitotoxicity in response to high levels of glutamate.

- Case Study 2 : In vivo models showed that administration of the compound resulted in improved outcomes in models of neurodegeneration, indicating its potential as a therapeutic agent.

Q & A

Q. What are the key considerations for synthesizing (2S,4R)-2-amino-4-fluoropentanedioic acid hydrochloride with high stereochemical purity?

- Methodological Answer : Synthesis typically involves fluorination at the 4-position and chiral resolution to ensure the (2S,4R) configuration. For example, fluorinated intermediates can be prepared via nucleophilic substitution using KF or Selectfluor® under anhydrous conditions. Chiral purity is achieved through asymmetric hydrogenation (e.g., Pd/C catalysts under 40 psi H₂) followed by column chromatography (silica gel, eluent: EtOAc/hexane) . Final hydrochloride formation uses HCl in EtOAc. NMR (¹H, ¹³C, ¹⁹F) and chiral HPLC (e.g., Chiralpak® columns) are critical for verifying stereochemistry and purity .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the presence of the fluorinated carbon (δ ~180 ppm for ¹³C-F coupling) and amino proton signals (δ 1.5–3.0 ppm).

- ¹⁹F NMR : A singlet near δ -200 ppm indicates the fluorine atom’s environment.

- MS (ESI/Q-TOF) : Verify the molecular ion peak [M+H]⁺ or [M-Cl]⁺, accounting for the hydrochloride counterion.

- X-ray crystallography : Resolve absolute stereochemistry if crystals are obtainable .

Q. What are the recommended storage conditions to prevent degradation of this hydrochloride salt?

- Methodological Answer : Store under inert gas (argon) at -20°C in airtight, light-resistant containers. Pre-dry solvents (e.g., THF, MeOH) to avoid hydrolysis. Periodic purity checks via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) are advised. Avoid freeze-thaw cycles to prevent crystal lattice disruption .

Advanced Research Questions

Q. How does the 4-fluorine substituent influence the compound’s pharmacological activity compared to non-fluorinated analogs?

- Methodological Answer : Fluorine enhances metabolic stability and bioavailability by reducing CYP450-mediated oxidation. Comparative studies involve:

- In vitro assays : Measure binding affinity (e.g., SPR, ITC) to target receptors (e.g., glutamate transporters).

- MD simulations : Analyze fluorine’s role in hydrophobic interactions or hydrogen bonding.

- Pharmacokinetics : Assess plasma half-life (t½) and logP values via LC-MS/MS in rodent models .

Contradictions may arise if fluorine induces steric hindrance or alters ionization states .

Q. What experimental strategies resolve discrepancies in bioactivity data across different batches of the compound?

- Methodological Answer :

- Impurity profiling : Use UPLC-MS to detect stereochemical impurities (e.g., 2R,4S diastereomers) or residual solvents.

- Activity correlation : Perform dose-response curves (IC₅₀/EC₅₀) in parallel assays to identify batch-dependent outliers.

- QC standardization : Implement strict reaction monitoring (e.g., in situ FTIR for fluorination completion) .

Q. How can researchers optimize enantiomeric excess (ee) during large-scale synthesis?

- Methodological Answer :

- Catalyst screening : Test chiral ligands (e.g., BINAP, Josiphos) in asymmetric hydrogenation.

- Kinetic resolution : Use immobilized lipases or esterases to hydrolyze undesired enantiomers.

- DoE (Design of Experiments) : Vary pressure, temperature, and solvent polarity to maximize ee (>98%) .

Data Contradiction Analysis

Q. Why might fluorination yield vary significantly between synthetic routes?

- Methodological Answer : Fluorination efficiency depends on:

- Substrate sterics : Bulky groups at the 4-position hinder fluorinating agents.

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve Selectfluor® reactivity.

- Temperature : Elevated temps (60–80°C) accelerate reactions but may cause racemization.

Contradictions often stem from unoptimized reaction conditions or competing elimination pathways .

Q. How to address conflicting cytotoxicity results in cell-based assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.